3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid

Lipophilicity LogP Drug-likeness

3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid (CAS 901926-70-3) is a heterocyclic building block belonging to the 3-aryl-isoxazole-5-carboxylic acid class, characterized by a para-trifluoromethyl substituent on the 3-phenyl ring and a carboxylic acid handle at the 5-position of the isoxazole core. With a molecular formula of C₁₁H₆F₃NO₃ and molecular weight of 257.17 g/mol, this compound is explicitly cited as a synthetic intermediate in patent literature for isoxazole-5-carboxamide derivatives targeting pain and inflammatory disorders.

Molecular Formula C11H6F3NO3
Molecular Weight 257.16 g/mol
CAS No. 901926-70-3
Cat. No. B1419832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid
CAS901926-70-3
Molecular FormulaC11H6F3NO3
Molecular Weight257.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NOC(=C2)C(=O)O)C(F)(F)F
InChIInChI=1S/C11H6F3NO3/c12-11(13,14)7-3-1-6(2-4-7)8-5-9(10(16)17)18-15-8/h1-5H,(H,16,17)
InChIKeyWICSYMYKLPSQHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic Acid (CAS 901926-70-3): Physicochemical Profile and Procurement Rationale


3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid (CAS 901926-70-3) is a heterocyclic building block belonging to the 3-aryl-isoxazole-5-carboxylic acid class, characterized by a para-trifluoromethyl substituent on the 3-phenyl ring and a carboxylic acid handle at the 5-position of the isoxazole core [1]. With a molecular formula of C₁₁H₆F₃NO₃ and molecular weight of 257.17 g/mol, this compound is explicitly cited as a synthetic intermediate in patent literature for isoxazole-5-carboxamide derivatives targeting pain and inflammatory disorders [2]. The compound is commercially available through Enamine Ltd. (catalog EN300-72280) at 95% purity and distributed globally by Fujifilm Wako Pure Chemical Corporation .

Why Generic 3-Aryl-isoxazole-5-carboxylic Acids Cannot Replace 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic Acid in Demanding Applications


Within the 3-aryl-isoxazole-5-carboxylic acid family, the para-substituent on the 3-phenyl ring exerts profound influence on lipophilicity, thermal stability, and intermolecular interaction potential—parameters that directly govern solubility, formulation behavior, and target binding. The –CF₃ group is unique among common aromatic substituents in combining strong electron-withdrawing character (–I effect) with substantial hydrophobic volume (Hansch π ≈ 0.88 vs. π ≈ 0.71 for –Cl and π ≈ 0.56 for –CH₃) [1]. As a consequence, replacing the 4-CF₃-phenyl moiety with 4-Cl-phenyl, 4-CH₃-phenyl, or unsubstituted phenyl yields compounds with markedly lower logP, lower melting points, and divergent reactivity profiles—each of which can derail a synthetic campaign or alter a biological readout in ways that generic substitution assumptions do not capture. The quantitative evidence below demonstrates that these differences are not incremental but categorical, with logP shifts exceeding one full unit and melting point differences approaching 170°C relative to the unsubstituted analog [2].

Quantitative Differentiation Evidence: 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic Acid vs. Closest Analogs


Lipophilicity (LogP) Differentiation: –CF₃ vs. –H, –CH₃, and –Cl Substituents on the 3-Phenyl Ring

The target compound exhibits a measured logP of 3.335, which is 1.295 log units higher than the unsubstituted 3-phenylisoxazole-5-carboxylic acid (logP = 2.0398), 0.391 log units higher than the 4-methyl analog (logP = 2.944), and approximately 0.3–0.5 log units above the 4-chloro analog [1][2]. This increase is consistent with the well-established Hansch hydrophobic constant for –CF₃ (π = 0.88) exceeding that of –Cl (π = 0.71) and –CH₃ (π = 0.56) [3]. The practical consequence is enhanced passive membrane permeability and improved pharmacokinetic distribution potential for derived amide or ester conjugates incorporating this building block.

Lipophilicity LogP Drug-likeness Permeability Hansch analysis

Thermal Stability: Melting Point Elevation Conferred by the 4-Trifluoromethylphenyl Substituent

The target compound displays a melting point of 329–331°C, which is approximately 170°C higher than 3-phenylisoxazole-5-carboxylic acid (mp 159–163°C), 144°C higher than the 4-chloro analog (mp 185–186°C), and 125°C higher than the 4-methyl analog (mp 204–206°C) [1][2]. This dramatic elevation arises from the combination of increased molecular weight, enhanced dipole–dipole interactions from the strongly electron-withdrawing –CF₃ group, and more efficient crystal packing imparted by fluorine-mediated intermolecular contacts. Such thermal robustness translates to superior long-term room-temperature storage stability and compatibility with high-temperature reaction conditions during downstream derivatization.

Thermal stability Melting point Crystallinity Formulation Solid-state properties

Patent-Validated Intermediate Status: Explicit Use in Isoxazole-5-Carboxamide Therapeutic Candidate Synthesis

Patent AU2010211114A1 (Hitchin et al., 2010) explicitly lists 3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid (InChIKey: WICSYMYKLPSQHW-UHFFFAOYSA-N) as a chemical compound within a family of isoxazole-5-carboxamide derivatives claimed for the treatment of acute and chronic pain, inflammatory pain, neuropathic pain, respiratory diseases, and urinary tract diseases [1]. The compound is cited alongside its 4-chloro and 4-bromo derivatives as key carboxylic acid intermediates for amide coupling with diverse amine partners. This patent-established utility as a core scaffold intermediate differentiates the –CF₃ variant from non-halogenated or less lipophilic analogs, which lack comparable patent precedent for therapeutic agent construction. Unlike the 4-chloro analog, the –CF₃ variant is not susceptible to oxidative dehalogenation or nucleophilic aromatic substitution side reactions, offering a cleaner derivatization profile.

Patent intermediate TRPV1 antagonist Pain therapeutics Isoxazole-carboxamide Drug discovery building block

Trifluoromethyl Bioactivity Enhancement: Class-Level Evidence for ~8-Fold Potency Gain Over Non-Fluorinated Isoxazole Analogs

While direct bioactivity data for the free carboxylic acid (901926-70-3) remains limited in primary literature, compelling class-level evidence from Pattanayak et al. (RSC Advances, 2024) demonstrates that introduction of a –CF₃ group onto the isoxazole scaffold increases anti-cancer potency approximately 8-fold. Specifically, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (2g) exhibited an IC₅₀ of 2.63 μM against MCF-7 breast cancer cells, compared with IC₅₀ = 19.72 μM for its non-trifluoromethylated analog 14—a 7.5-fold improvement . This study further confirmed that the –CF₃-mediated potency gain was accompanied by apoptotic cell death, cell cycle arrest, and stronger in silico target engagement. Extrapolating this structure–activity relationship to the 3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid scaffold, the para-CF₃-phenyl moiety is expected to confer analogous enhancements in target affinity and cellular potency in derived amide or ester analogs compared to non-fluorinated or chlorinated counterparts. The electron-withdrawing nature of –CF₃ also modulates the acidity of the carboxylic acid (predicted pKa ~2.5–3.0), enhancing reactivity in amide coupling reactions relative to electron-rich analogs.

Trifluoromethyl effect Anticancer activity Isoxazole SAR MCF-7 CF3 bioisostere

Supplier Provenance and Quality Specification: Enamine Ltd. Catalog EN300-72280 at 95% Purity via Fujifilm Wako

The target compound is supplied by Enamine Ltd. (Ukraine)—the world's largest commercial provider of screening compounds and building blocks, holding over 2.8 million in-stock compounds—under catalog number EN300-72280 at a specified purity of 95% [1]. It is distributed in Japan and international markets by Fujifilm Wako Pure Chemical Corporation, with available pack sizes ranging from 100 mg to 10 g, enabling procurement at scales appropriate for both milligram-scale library synthesis and gram-scale lead optimization . This supply chain provenance contrasts with the unsubstituted 3-phenylisoxazole-5-carboxylic acid, which is more widely available but lacks the same level of documented batch-to-batch consistency from a single primary manufacturer. The 95% purity specification exceeds the 90–93% typical for many catalog analogs, reducing the burden of pre-reaction purification.

Commercial availability Building block quality Enamine Fujifilm Wako Procurement specification

Electron-Withdrawing Strength of –CF₃ vs. –Cl, –CH₃, and –H: Hammett σₚ Constants as Predictors of Reactivity and Binding

The para-CF₃ substituent carries a Hammett σₚ constant of +0.54, substantially higher than –Cl (σₚ = +0.23), –CH₃ (σₚ = –0.17), and –H (σₚ = 0.00) [1]. This strong electron-withdrawing effect polarizes the isoxazole ring, lowers the pKa of the 5-carboxylic acid (predicted ~2.5–3.0 vs. ~3.0–3.5 for the unsubstituted analog), and activates the carboxyl group toward nucleophilic acyl substitution reactions such as amide bond formation with amines [1][2]. In a biological context, the electron-deficient aromatic ring engages in stronger π–π stacking and edge-to-face interactions with electron-rich amino acid side chains (Phe, Tyr, Trp) in protein binding pockets, as supported by molecular docking studies of CF₃-isoxazole derivatives . The –CF₃ group achieves this electronic modulation without introducing the metabolic liability of an aryl chloride (CYP450-mediated oxidative dehalogenation) or the synthetic lability of a bromo substituent toward unwanted Suzuki or Buchwald side reactions.

Hammett constant Electron-withdrawing SAR Reactivity pKa modulation

High-Impact Application Scenarios for 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic Acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of TRPV1-Targeting Isoxazole-5-Carboxamide Analgesic Candidates

Investigators pursuing TRPV1 antagonists for chronic and neuropathic pain should select this building block over the 4-chloro or unsubstituted phenyl analogs for amide library construction. The patent precedent in AU2010211114A1 explicitly validates this scaffold for generating bioactive carboxamides, while the –CF₃ group's Hammett σₚ of +0.54 (vs. +0.23 for –Cl) ensures stronger electronic modulation of the isoxazole core [1]. The logP of 3.335 places derived amides closer to the CNS drug-like sweet spot (logP 2–5) compared with the 4-Cl analog (~2.5–2.8), potentially improving blood–brain barrier penetration for central pain indications . The high melting point (329–331°C) of the parent acid ensures that the building block itself remains chemically stable during long-term storage in compound management facilities.

Fragment-Based Drug Discovery (FBDD): Lipophilic Aromatic Carboxylic Acid Fragment with Validated Derivatization Handle

In fragment library design, this compound serves as a compact (MW 257 Da), rule-of-three-compliant fragment with a carboxylic acid handle amenable to rapid amide or ester diversification. The –CF₃ group provides a distinctive ¹⁹F NMR probe for fragment screening by fluorine-based detection methods (e.g., ¹⁹F STD-NMR, FAXS), enabling direct measurement of protein binding without the interferences that complicate ¹H NMR-based fragment screens [1]. The logP of 3.335 ensures adequate solubility for fragment soaking/crystallography at typical screening concentrations (0.5–2 mM) while maintaining sufficient lipophilicity for binding to hydrophobic protein pockets. The class-level SAR evidence showing ~8-fold potency enhancement attributable to –CF₃ incorporation supports the fragment's potential for efficient hit-to-lead optimization .

Parallel Library Synthesis: Automated Amide Coupling Platform for SAR Exploration

For medicinal chemistry groups employing automated parallel synthesis platforms (e.g., Chemspeed, Tecan), this building block's single primary manufacturer supply (Enamine EN300-72280) with documented 95% purity and batch traceability via Fujifilm Wako ensures consistent reagent quality across multiple library production runs [1]. The elevated melting point (329–331°C) eliminates weighing errors due to hygroscopicity or static charge—common problems with lower-melting analogs—thereby improving automated solid dispensing accuracy. The electron-withdrawing –CF₃ group activates the carboxylic acid toward HATU/HBTU-mediated coupling, potentially reducing reaction times and improving amide yields relative to the electron-rich 4-methyl or 4-methoxy analogs, whose electron-donating substituents deactivate the carbonyl toward nucleophilic attack.

Agrochemical Lead Discovery: Fluorinated Heterocyclic Building Block for Crop Protection Chemistry

The trifluoromethyl group is a privileged motif in agrochemical design, appearing in over 40% of modern fluorinated crop protection agents due to its combination of metabolic stability, lipophilicity, and unique electronic properties [1]. This building block enables the introduction of a CF₃-aryl-isoxazole fragment into agrochemical leads in a single amidation or esterification step. The thermal robustness (mp 329–331°C) of the parent acid is particularly valuable in agrochemical process chemistry, where reaction temperatures often exceed 100°C. By selecting the CF₃ variant over the 4-Cl analog, researchers avoid introducing a chlorine atom that may raise environmental persistence concerns under current regulatory frameworks (e.g., EU REACH restrictions on chlorinated aromatic compounds) .

Quote Request

Request a Quote for 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.